molecular formula C22H24N6OS B8210241 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide

2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide

Cat. No.: B8210241
M. Wt: 420.5 g/mol
InChI Key: KNKHRZYILDZLRE-UHFFFAOYSA-N
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Description

GSK3685032 is a novel, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1). This compound was identified through a high-throughput enzymatic assay of 1.8 million small molecules. It has shown promise in preclinical studies due to its ability to induce robust DNA hypomethylation and gene activation, making it a potential candidate for cancer therapy .

Preparation Methods

The synthesis of GSK3685032 involves a series of chemical reactions that result in the formation of a non-covalent, reversible DNMT1-selective inhibitor. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is chemically stable and well-tolerated in vivo .

Chemical Reactions Analysis

GSK3685032 undergoes several types of chemical reactions, primarily focusing on its interaction with DNMT1. The compound induces robust loss of DNA methylation, transcriptional activation, and cancer cell growth inhibition. The major products formed from these reactions include hypomethylated DNA and activated genes .

Scientific Research Applications

GSK3685032 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In vitro studies have shown that the compound exerts robust DNA hypomethylation and gene activation, potently inhibiting the growth of cancer cell lines. In vivo studies in mice have demonstrated improved tolerability and greater DNA hypomethylation compared to decitabine, translating into superior antitumor activity in models of acute myeloid leukemia .

Mechanism of Action

GSK3685032 exerts its effects through a unique non-covalent mechanism. It selectively inhibits DNMT1 by binding to the enzyme and preventing it from maintaining DNA methylation patterns during DNA replication. This disruption leads to the activation of silenced genes encoding tumor suppressors and the repression of oncogenes, ultimately resulting in decreased cancer cell fitness .

Comparison with Similar Compounds

GSK3685032 is unique in its selectivity and reversible inhibition of DNMT1. Other similar compounds include RG-108 and SGI-1027, which are also non-nucleoside DNA methyltransferase inhibitors. GSK3685032 has shown higher potency and selectivity compared to these compounds .

Properties

IUPAC Name

2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKHRZYILDZLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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